Piperidin-4-yl(pyridin-3-yl)methanone dihydrochloride
Overview
Description
Piperidin-4-yl(pyridin-3-yl)methanone dihydrochloride is a chemical compound with the molecular formula C11H16Cl2N2O and a molecular weight of 263.17 . It is a compound that contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring attached to a pyridine ring via a methanone group . The InChI key for this compound is OMCIXXHQSPEPTK-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound has a molecular weight of 263.16 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis and Structural Characterization
- Synthesis Techniques : Research has explored various synthesis methods for compounds related to Piperidin-4-yl(pyridin-3-yl)methanone dihydrochloride. For instance, Zheng Rui (2010) demonstrated a synthesis process starting from piperidine-4-carboxylic acid and ethyl carbonochloridate, achieving a reasonable yield of 62.4% (Zheng Rui, 2010).
- Structural Analysis : The structural characteristics of related compounds have been extensively studied. Karthik et al. (2021) performed detailed structural studies and theoretical calculations on a synthesized compound, highlighting inter and intra molecular hydrogen bonds and crystal structure stability (Karthik et al., 2021).
Antimicrobial and Antileukemic Activity
- Antimicrobial Properties : Several studies have focused on the antimicrobial potential of this compound derivatives. Mallesha and Mohana (2014) reported good antimicrobial activity against pathogenic bacterial and fungal strains in some synthesized compounds (Mallesha & Mohana, 2014).
- Antileukemic Activity : Vinaya et al. (2011) synthesized piperidine derivatives to explore their anticancer effects, particularly against leukemia cells, showing that certain derivatives had significant antiproliferative activity (Vinaya et al., 2011).
Pharmaceutical Applications
- Potential as Pain Treatment : Some derivatives have been evaluated for their potential in pain treatment. For example, the compound studied by Tsuno et al. (2017) showed analgesic effects in a hyperalgesia model, indicating its potential in pain management (Tsuno et al., 2017).
- Antidepressant Potential : Vacher et al. (1999) researched derivatives that bound with high affinity to 5-HT1A receptors, exhibiting potent antidepressant activity in vivo, suggesting their use in treating depression (Vacher et al., 1999).
Properties
IUPAC Name |
piperidin-4-yl(pyridin-3-yl)methanone;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.2ClH/c14-11(9-3-6-12-7-4-9)10-2-1-5-13-8-10;;/h1-2,5,8-9,12H,3-4,6-7H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCIXXHQSPEPTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=CN=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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